molecular formula C10H9N5O B3033631 3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole CAS No. 1093980-78-9

3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole

Cat. No.: B3033631
CAS No.: 1093980-78-9
M. Wt: 215.21
InChI Key: PCOLNRPZOKIMNG-UHFFFAOYSA-N
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Description

3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole is an organic compound that belongs to the class of azides and oxadiazoles. Azides are known for their high reactivity, making them valuable intermediates in organic synthesis. Oxadiazoles, on the other hand, are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The combination of these two functional groups in a single molecule makes this compound a compound of interest in various fields of research.

Preparation Methods

The synthesis of 3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole typically involves the reaction of 4-(chloromethyl)benzonitrile with sodium azide to form 4-(azidomethyl)benzonitrile. This intermediate is then subjected to cyclization with acetic anhydride and hydrazine hydrate to yield the desired oxadiazole compound . The reaction conditions generally include refluxing the reaction mixture and purifying the product through recrystallization.

Chemical Reactions Analysis

3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole undergoes various types of chemical reactions due to the presence of the azide and oxadiazole functional groups. Some common reactions include:

The major products formed from these reactions include triazoles, amines, and various substituted derivatives.

Mechanism of Action

The mechanism of action of 3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole is primarily based on the reactivity of its azide group. The azide group can release nitrogen gas upon thermal or photolytic activation, forming highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new chemical bonds and cross-linked structures. The oxadiazole ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of an azide group with an oxadiazole ring, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

3-[4-(azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O/c1-7-13-10(14-16-7)9-4-2-8(3-5-9)6-12-15-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOLNRPZOKIMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole
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Reactant of Route 6
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